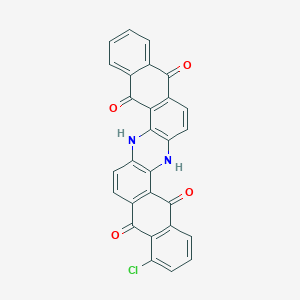

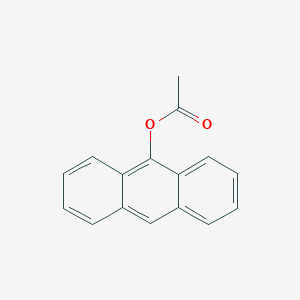

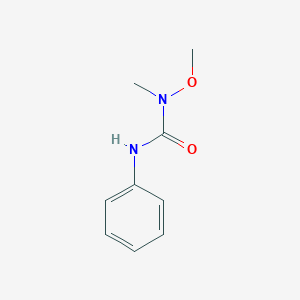

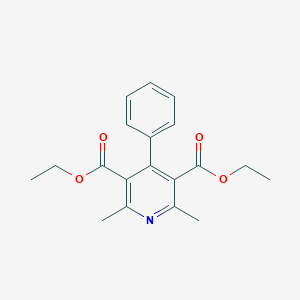

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (DDP) is an organic compound that has been used in a variety of scientific research applications. DDP is a versatile compound that can be used in a variety of synthetic reactions and has been demonstrated to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is synthesized as an intermediate in the preparation of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid via the Hantzsch reaction. This compound's synthesis involves multiple stages including refluxing with benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate, followed by aromatization and hydrolyzation processes. The final yield of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid reaches 62.7% through this method, demonstrating a significant step in organic synthesis and chemical characterization (Li, 2013).

Structural Analysis and Crystallography

The structural properties of this compound derivatives have been extensively studied. For example, compounds with methoxy substitutions show unique hydrogen-bonding networks, contributing to the understanding of molecular interactions and crystal packing in such compounds. This provides valuable insights into the design and synthesis of new materials with desired properties (Metcalf & Holt, 2000).

Exploration of Biological Effects

Researchers have explored the biological effects of this compound derivatives. Specifically, certain derivatives are synthesized and evaluated for their potential as chemotherapeutic agents. The induction of apoptosis in human colon cancer cells by these derivatives highlights their potential application in cancer treatment, showcasing the versatility of this compound in medicinal chemistry (Ahn et al., 2018).

Chemical Modifications and Antimicrobial Studies

The versatility of this compound is further demonstrated through chemical modifications to synthesize new derivatives with potential antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of diethyl 1,4-dihydro-2,6-dimethyl-4-pyrazolylpyridine-3,5-dicarboxylates reveal a broad scope for structural variations and biological applications, expanding the chemical and biological relevance of the parent compound (Prakash et al., 2011).

Mechanism of Action

While the specific mechanism of action for “Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is not explicitly mentioned in the search results, it is known that some dihydropyridine derivatives have shown anti-inflammatory and analgesic activities . Molecular docking studies have been carried out for active compounds to study their mode of action .

Safety and Hazards

The compound carries the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDKSJMDSZZJER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348071 |

Source

|

| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1539-44-2 |

Source

|

| Record name | 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.